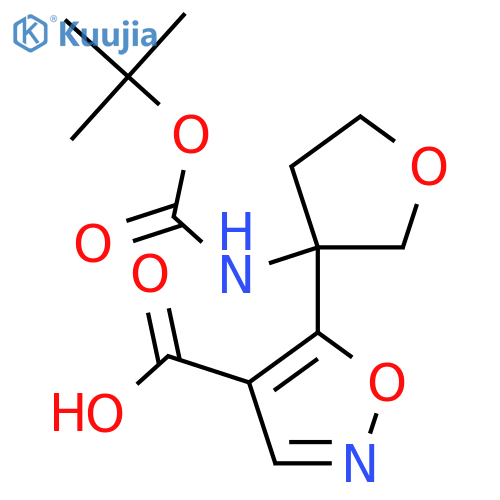

Cas no 2228200-49-3 (5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid)

5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid

- EN300-1882061

- 2228200-49-3

- 5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid

-

- インチ: 1S/C13H18N2O6/c1-12(2,3)20-11(18)15-13(4-5-19-7-13)9-8(10(16)17)6-14-21-9/h6H,4-5,7H2,1-3H3,(H,15,18)(H,16,17)

- InChIKey: NCVRSMUBYOJYMO-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C2=C(C(=O)O)C=NO2)(C1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 298.11648630g/mol

- どういたいしつりょう: 298.11648630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 421

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 111Ų

5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1882061-0.25g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 0.25g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1882061-0.1g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 0.1g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1882061-5.0g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 5g |

$3977.0 | 2023-06-01 | ||

| Enamine | EN300-1882061-1.0g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 1g |

$1371.0 | 2023-06-01 | ||

| Enamine | EN300-1882061-1g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 1g |

$1371.0 | 2023-09-18 | ||

| Enamine | EN300-1882061-5g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 5g |

$3977.0 | 2023-09-18 | ||

| Enamine | EN300-1882061-0.5g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 0.5g |

$1316.0 | 2023-09-18 | ||

| Enamine | EN300-1882061-10.0g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 10g |

$5897.0 | 2023-06-01 | ||

| Enamine | EN300-1882061-2.5g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 2.5g |

$2688.0 | 2023-09-18 | ||

| Enamine | EN300-1882061-0.05g |

5-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid |

2228200-49-3 | 0.05g |

$1152.0 | 2023-09-18 |

5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid 関連文献

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報

Research Briefing on 5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2228200-49-3)

In recent years, the compound 5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2228200-49-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique oxazole and oxolane structural motifs, has shown promising potential as a key intermediate in the synthesis of novel bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group enhances its stability, making it a versatile building block for drug discovery and development.

Recent studies have focused on the synthetic routes and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic pathway for 5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid, highlighting its scalability and high yield (up to 85%). The study also explored its role as a precursor for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer and inflammatory diseases.

Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which investigated the compound's utility in fragment-based drug design. Researchers demonstrated that the oxazole-carboxylic acid moiety could be efficiently modified to enhance binding affinity for specific enzymatic targets, such as kinases and proteases. This finding opens new avenues for the design of next-generation therapeutics with improved selectivity and reduced off-target effects.

In addition to its synthetic and therapeutic applications, 5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid has been employed in chemical biology studies to probe enzyme mechanisms. A recent study published in ACS Chemical Biology utilized this compound as a covalent probe to investigate the active site of a serine hydrolase, providing insights into enzyme-substrate interactions and catalytic mechanisms. Such applications underscore the compound's versatility in both drug discovery and fundamental research.

Despite these advancements, challenges remain in the broader adoption of this compound. Issues such as solubility in aqueous media and the need for further derivatization to enhance bioavailability are areas of active research. Ongoing studies aim to address these limitations by exploring novel formulations and delivery systems, as well as by developing analogs with improved pharmacokinetic properties.

In conclusion, 5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2228200-49-3) represents a valuable tool in medicinal chemistry and chemical biology. Its unique structural features and functional groups make it a promising candidate for the development of new therapeutics and research tools. Future research will likely focus on expanding its applications, optimizing its properties, and translating these findings into clinically relevant outcomes.

2228200-49-3 (5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid) 関連製品

- 39033-71-1(Phenyl 3-amino-4-(phenylamino)benzoate)

- 449758-12-7(1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine)

- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)

- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)

- 1216046-88-6({2,3-Dimethylimidazo1,2-apyridin-7-yl}methanamine)

- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)

- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)

- 859862-28-5(8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one)

- 1535323-72-8(4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)